

# Mass Spectrometry Fragmentation Pattern of Methyl 4-bromo-2-hydroxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 4-bromo-2-hydroxybenzoate
CAS No.:	22717-56-2
Cat. No.:	B1367668

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## Executive Summary

**Methyl 4-bromo-2-hydroxybenzoate** (CAS: 22717-56-2) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural integrity is defined by three functional moieties: a methyl ester, a phenolic hydroxyl group in the ortho position, and a bromine atom at the para position relative to the hydroxyl.

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectral behavior. Unlike simple benzoates, this molecule exhibits a competitive fragmentation landscape driven by the "Ortho Effect" (elimination of methanol) versus standard Alpha Cleavage (elimination of methoxy radicals). Furthermore, the presence of bromine provides a distinct isotopic "doublet" signature that acts as a persistent mass tag throughout the fragmentation cascade.

## Physicochemical Context & Isotopic Signature[1][2]

Before analyzing the fragmentation, the operator must verify the molecular ion identity through its isotopic abundance. Bromine possesses two stable isotopes with near-equal natural abundance, creating a diagnostic 1:1 ratio.

## Molecular Ion ( ) Characteristics[3]

- Formula:
- Nominal Mass: 230 Da ( ) and 232 Da ( )
- Isotopic Pattern: The molecular ion appears as a doublet of equal intensity separated by 2 mass units ( 230 and 232).

Critical Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet pattern. If a fragment appears as a singlet, the bromine atom has been eliminated.

Isotope	Exact Mass (Da)	Abundance	Contribution to M+
	78.9183	50.69%	230
	80.9163	49.31%	232

## Experimental Methodology (Standard Protocol)

To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. This protocol ensures sufficient internal energy for the diagnostic "Ortho Effect" rearrangement.

## Gas Chromatography - Mass Spectrometry (GC-MS) Parameters

Parameter	Setting	Rationale
Ionization Mode	Electron Ionization (EI)	Standard 70 eV energy facilitates reproducible fragmentation libraries.
Source Temp	230°C	Prevents condensation of less volatile brominated intermediates.
Transfer Line	280°C	Ensures rapid transport of the ester without thermal degradation prior to ionization.
Column	5% Phenyl-methylpolysiloxane	Non-polar stationary phase (e.g., HP-5ms, DB-5) provides ideal retention for halogenated aromatics.
Scan Range	40 – 350	Captures the molecular ion doublet and low-mass aromatic fragments.

## Mechanistic Fragmentation Analysis

The fragmentation of **Methyl 4-bromo-2-hydroxybenzoate** is governed by two primary pathways. The Ortho Effect is the most diagnostic pathway for salicylates (2-hydroxybenzoates), distinguishing them from meta- or para- isomers.

### Pathway A: The Ortho Effect (Dominant)

Mechanism: 1,5-Hydrogen Shift & Methanol Elimination The proximity of the phenolic hydroxyl group (C2) to the ester carbonyl oxygen (C1) facilitates a specific rearrangement.

- H-Transfer: A hydrogen atom transfers from the hydroxyl group to the methoxy oxygen of the ester via a 6-membered transition state.
- Elimination: A neutral methanol molecule (

, 32 Da) is expelled.

- Product: This yields a stable radical cation (198/200), often described as a distonic ion or a ketene-type structure (4-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methanone.

## Pathway B: Alpha Cleavage (Standard Ester)

Mechanism: Homolytic Cleavage Typical of all methyl esters, the bond between the carbonyl carbon and the methoxy oxygen breaks.

- Elimination: Loss of a methoxy radical (31 Da).
- Product: Formation of the acylium ion (199/201).
- Secondary Step: The acylium ion rapidly loses Carbon Monoxide (CO, 28 Da) to form the bromophenol cation (171/173).

## Pathway C: Halogen Loss

Direct loss of the bromine radical (

) from the molecular ion is possible but usually less abundant than the oxygen-driven pathways.

- Transition: 230/232 151 (Singlet).
- Note: The resulting ion at

151 corresponds to the methyl salicylate cation, which will subsequently fragment via the ortho effect (

).

## Diagnostic Ions & Interpretation Table

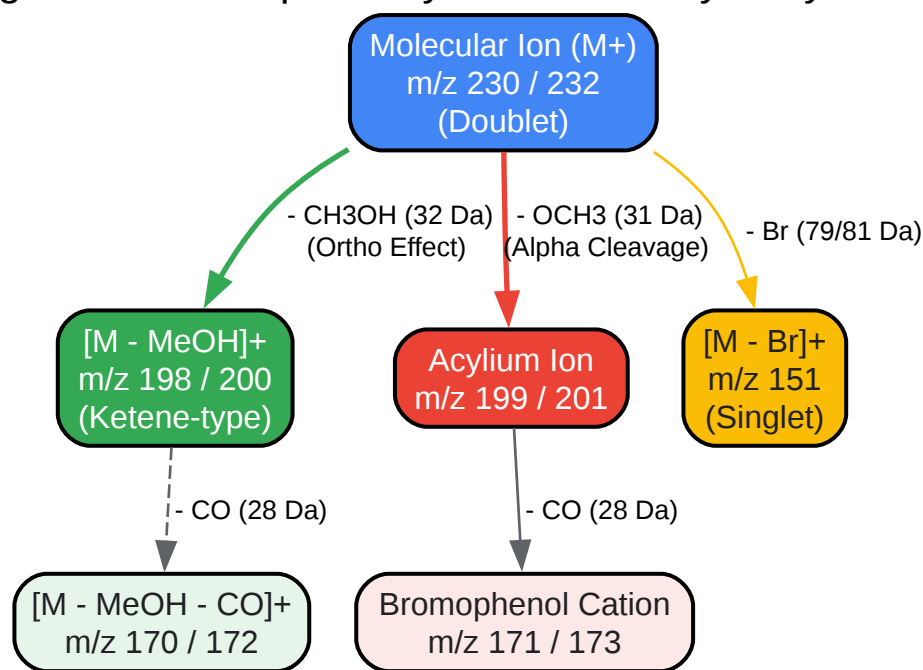
Use this table to validate spectral data. The "Doublet?" column indicates if the peak should appear as a pair (1:1 ratio).

m/z Value	Ion Identity	Mechanism	Doublet?
230 / 232	Molecular Ion ( )	Parent Ion	Yes
199 / 201	Acylium Ion	Loss of (Alpha Cleavage)	Yes
198 / 200	Distonic Ketene Ion	Loss of (Ortho Effect)	Yes
171 / 173	Bromophenol Cation	Loss of from Acylium ion	Yes
170 / 172	Bromoketocarbene	Loss of from Ortho product	Yes
151	Methyl Salicylate Cation	Loss of from	No
63 / 65	Bromine Cation	Ionized Br atom	Yes

## Visualization of Fragmentation Pathways[1][2][3][5][6][7][8]

The following diagram maps the competitive pathways. Note the high-contrast distinction between the Ortho Effect (Blue path) and Alpha Cleavage (Red path).

### Fragmentation Map: Methyl 4-bromo-2-hydroxybenzoate



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Figure 1: Mechanistic flowchart illustrating the competition between methanol elimination (Ortho Effect) and methoxy radical loss (Alpha Cleavage).

## References

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## Sources

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